molecular formula C18H13FN2O2 B5865415 N'-(2-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide

N'-(2-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide

Cat. No. B5865415
M. Wt: 308.3 g/mol
InChI Key: NVSCDYXRMHNQOM-RGVLZGJSSA-N
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Description

N'-(2-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide, also known as FBNH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound has shown promising results in various studies, particularly in the field of cancer research.

Scientific Research Applications

N'-(2-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide has been extensively studied for its potential applications in cancer therapy. It has been found to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and suppressing angiogenesis.

Mechanism of Action

The mechanism of action of N'-(2-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes and signaling pathways that are essential for cancer cell survival and proliferation. This compound has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the expression of certain genes that are involved in cancer cell growth and metastasis. This compound has also been shown to induce the expression of certain genes that are involved in apoptosis and cell cycle arrest. In addition, this compound has been found to reduce the levels of certain inflammatory cytokines and chemokines, which are known to play a role in cancer development.

Advantages and Limitations for Lab Experiments

N'-(2-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide has several advantages as a research tool. It is relatively easy to synthesize and has shown promising results in various cancer cell lines. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, this compound has some limitations. It has low water solubility, which can make it difficult to administer in vivo. This compound also has some toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for N'-(2-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide research. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to better understand its potential as a cancer therapeutic. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential drug targets. Finally, this compound could be used as a lead compound for the development of novel cancer therapeutics with improved efficacy and safety profiles.
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications, particularly in the field of cancer research. Its potential as a cancer therapeutic warrants further investigation, and future research could lead to the development of novel cancer therapeutics with improved efficacy and safety profiles.

Synthesis Methods

N'-(2-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide can be synthesized through a simple reaction between 2-fluorobenzaldehyde and 1-hydroxy-2-naphthohydrazide. The reaction takes place in the presence of a suitable solvent and a catalyst. The yield of this compound can be improved by optimizing the reaction conditions.

properties

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]-1-hydroxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O2/c19-16-8-4-2-6-13(16)11-20-21-18(23)15-10-9-12-5-1-3-7-14(12)17(15)22/h1-11,22H,(H,21,23)/b20-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSCDYXRMHNQOM-RGVLZGJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NN=CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)N/N=C/C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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